molecular formula C20H29N5O2 B2763147 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320422-00-0

3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2763147
CAS No.: 2320422-00-0
M. Wt: 371.485
InChI Key: KLEHVFVVMUPHPQ-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazole ring, and a pyridazine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the pyridazine and pyrazole rings, followed by their functionalization and coupling with the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are adjusted based on the desired reaction.

    Major Products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine include other piperidine, pyrazole, and pyridazine derivatives. These compounds may share some structural features but differ in their functional groups or overall configuration. The uniqueness of this compound lies in its specific combination of rings and substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-14-12-16(23-24(14)5)19(26)25-10-8-15(9-11-25)13-27-18-7-6-17(21-22-18)20(2,3)4/h6-7,12,15H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEHVFVVMUPHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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